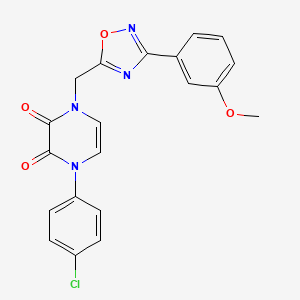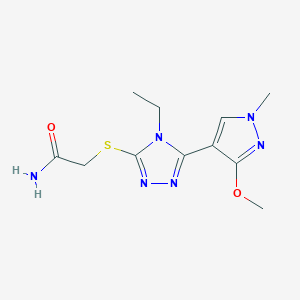![molecular formula C19H16N2O4 B2422354 N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide CAS No. 1207046-84-1](/img/structure/B2422354.png)
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key regulator of cell growth and survival, and its dysregulation is implicated in many diseases, including cancer, diabetes, and neurodegenerative disorders. GSK690693 has been extensively studied for its potential as a therapeutic agent in these diseases.
Mechanism of Action
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide inhibits AKT activity by binding to the ATP-binding site of the kinase domain. This prevents ATP from binding to AKT, which is required for its activation. Without activation, AKT cannot phosphorylate its downstream targets, leading to decreased cell growth and survival.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide inhibits cell growth and survival, induces cell death, and sensitizes cells to chemotherapy and radiation therapy. In animal models of diabetes, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide improves insulin sensitivity and glucose tolerance. In animal models of neurodegenerative disorders, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide protects against neuronal damage and improves cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide is its specificity for AKT. This allows researchers to study the effects of AKT inhibition in a variety of cell types and disease models. However, one limitation of N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide is its relatively low potency compared to other AKT inhibitors. This may limit its efficacy in certain disease models or require higher doses for therapeutic effect.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide. One area of interest is its potential as a combination therapy with other anticancer agents. Preclinical studies have shown that N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide can sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may enhance the efficacy of these treatments. Another area of interest is its potential as a therapeutic agent in neurodegenerative disorders. Animal studies have shown that N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide can protect against neuronal damage and improve cognitive function, suggesting that it may have potential as a disease-modifying therapy in these disorders. Finally, there is interest in developing more potent and selective AKT inhibitors based on the structure of N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide.
Synthesis Methods
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the reaction of 4-fluoroaniline with 2-chloro-5-nitropyrimidine to form 3-(4-fluorophenyl)-5-nitro-2-chloropyrimidine. This intermediate is then reduced to the corresponding amine using palladium on charcoal as a catalyst. The amine is then coupled with 3-(3-fluorophenyl)benzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to form the final product, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide.
Scientific Research Applications
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been extensively studied for its potential as a therapeutic agent in cancer, diabetes, and neurodegenerative disorders. In cancer, AKT is often overactivated, leading to increased cell growth and survival. N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide inhibits AKT activity, leading to decreased cell growth and increased cell death. In preclinical studies, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has shown efficacy in inhibiting tumor growth in a variety of cancer types, including breast, prostate, and lung cancer. In diabetes, AKT is involved in insulin signaling, and its dysregulation can lead to insulin resistance. N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been shown to improve insulin sensitivity in animal models of diabetes. In neurodegenerative disorders, AKT is involved in neuronal survival and function. N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
properties
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-ylamino)-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-3-5-14-13(7-11)15(9-16(21-14)19(22)23-2)20-12-4-6-17-18(8-12)25-10-24-17/h3-9H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVNOSWFSZZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC4=C(C=C3)OCO4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-benzodioxol-5-ylamino)-6-methylquinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

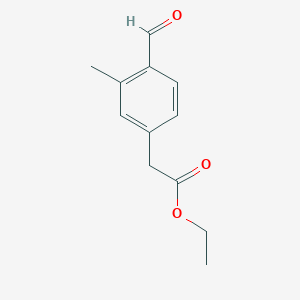
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)


![6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2422281.png)

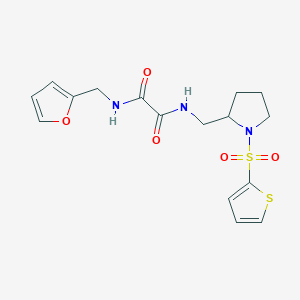
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)
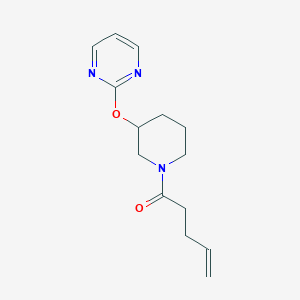
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2422287.png)

